Product packaging for Tetrahydro-2H-thiopyran-3-carboxylic acid(Cat. No.:CAS No. 161404-76-8)

Tetrahydro-2H-thiopyran-3-carboxylic acid

Cat. No.: B061100
CAS No.: 161404-76-8
M. Wt: 146.21 g/mol
InChI Key: DCMOTEAFHXHTAL-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-3-carboxylic acid is a versatile and valuable saturated thiacyclohexane building block extensively employed in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group attached to a six-membered thiopyran ring, which is fully saturated, conferring distinct conformational properties and electronic characteristics compared to its aromatic counterparts or oxygen-based analogs. Its primary research value lies in its application as a key synthetic intermediate for the construction of more complex molecules, particularly in the development of protease inhibitors, enzyme modulators, and novel pharmacophores. The thiopyran ring system serves as a bioisostere for piperidine or tetrahydropyran, allowing researchers to explore the effects of sulfur incorporation on a molecule's potency, metabolic stability, and overall pharmacokinetic profile. The carboxylic acid moiety provides a convenient handle for further derivatization via amide coupling, esterification, or reduction, facilitating the rapid synthesis of targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this scaffold to investigate interactions with biological targets where the sulfur atom can engage in unique non-covalent interactions, potentially leading to enhanced binding affinity and selectivity. This compound is offered strictly For Research Use Only and is an essential tool for chemists and biologists focused on advancing programs in hit-to-lead optimization and the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2S B061100 Tetrahydro-2H-thiopyran-3-carboxylic acid CAS No. 161404-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOTEAFHXHTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597370
Record name Thiane-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161404-76-8
Record name Thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiane-3-carboxylic acid
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Synthetic Methodologies and Strategies for Tetrahydro 2h Thiopyran 3 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches to the Core Tetrahydro-2H-thiopyran-3-carboxylic Acid Scaffold

Directly forming the this compound structure often involves constructing the six-membered sulfur-containing ring while the carboxylic acid functionality, or a direct precursor, is already attached to the acyclic starting material.

Exploration of Cyclization Reactions

The Hetero-Diels-Alder reaction, specifically the thio-Diels-Alder reaction, is a fundamental and powerful tool for creating six-membered heterocyclic compounds like thiopyrans. acs.org This [4+2] cycloaddition offers a direct route to the thiopyran core with high stereoselectivity. acs.org

The reaction typically involves a sulfur-containing dienophile reacting with a 1,3-diene. Key aspects include:

Thiocarbonyl Dienophiles : Thioketones and thioaldehydes are highly reactive dienophiles. acs.org Due to the high reactivity and tendency of many thiocarbonyls to polymerize, they are often generated in situ for subsequent cycloaddition. acs.org

Diene Components : A wide range of dienes can be employed, allowing for the introduction of various substituents on the resulting thiopyran ring.

For the synthesis of the target molecule, a dienophile containing a carboxylic acid or ester group is required. The subsequent cycloadduct, a dihydro-2H-thiopyran, can then be reduced to the fully saturated tetrahydro-2H-thiopyran ring.

Reaction Type Reactants Product Type Key Features
Thio-Diels-AlderThioaldehyde/Thioketone + 1,3-DieneDihydro-2H-thiopyranHigh stereoselectivity; often requires in situ generation of the thiocarbonyl compound. acs.org
Intramolecular CyclizationOpen-chain sulfur-containing molecule with appropriate functional groupsTetrahydro-2H-thiopyranCan provide high control over stereochemistry.

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

An alternative strategy involves the formation of the tetrahydro-2H-thiopyran ring with a different functional group at the 3-position, which is then converted into a carboxylic acid. This approach offers flexibility, as numerous functional groups can serve as precursors.

Common transformations include:

Hydrolysis of Esters or Nitriles : A robust and widely used method is the hydrolysis of a methyl or ethyl ester (e.g., a tetrahydro-2H-thiopyran-3-carboxylate) or a nitrile group (3-cyanotetrahydro-2H-thiopyran) under acidic or basic conditions to yield the carboxylic acid.

Oxidation of Alcohols : A primary alcohol at the 3-position (e.g., (tetrahydro-2H-thiopyran-3-yl)methanol) can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Strong oxidants like potassium permanganate (KMnO₄) or milder, more selective reagents can be employed.

Preparation of Key Intermediates for this compound Synthesis

The synthesis of the target compound often proceeds through stable, well-characterized intermediates that can be prepared efficiently and then elaborated in subsequent steps.

Synthesis of Substituted Tetrahydro-4-oxo-2H-thiopyran-3-carboxylates

A crucial intermediate for this class of compounds is methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. This keto-ester provides functional handles at both the 3- and 4-positions for further modification. A highly efficient route to this intermediate is the Dieckmann-type cyclization of dimethyl 3,3'-thiobispropanoate. researchgate.netresearchgate.netresearchgate.net This intramolecular condensation is typically promoted by a base such as sodium methoxide. researchgate.netresearchgate.netresearchgate.net The resulting β-keto ester is a versatile precursor for the target molecule. researchgate.netresearchgate.netresearchgate.net

Starting Material Reagents Product Yield
Dimethyl 3,3'-thiobispropanoateSodium methoxide (NaOMe) in THFMethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate>75% (for subsequent decarboxylation product) researchgate.netresearchgate.netresearchgate.net

Derivatization of Thiopyranones and Thiopyrans

Once key intermediates like tetrahydro-4H-thiopyran-4-one or its 3-carboxylated derivatives are synthesized, they can be further modified. researchgate.netresearchgate.netresearchgate.net For instance, the ketone in methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate can be selectively reduced. Subsequent dehydration and hydrogenation steps can lead to the saturated this compound.

Another class of intermediates includes the 3,6-dihydro-2H-thiopyrans obtained from thio-Diels-Alder reactions. acs.org These unsaturated heterocycles can be derivatized in several ways:

Hydrogenation : Catalytic hydrogenation of the double bond yields the saturated tetrahydrothiopyran (B43164) ring.

Functionalization : The double bond can be subjected to various addition reactions to introduce further functionality before being reduced.

Asymmetric Synthesis and Enantioselective Preparation

The development of methods to produce specific enantiomers of chiral molecules is crucial, particularly for applications in medicinal chemistry. The absolute configuration of sulfur-containing heterocycles can have a decisive effect on their biological activity. acs.org

While the direct asymmetric synthesis of this compound is a specialized area, several strategies in organocatalysis have proven effective for related structures. Organocatalytic domino reactions, such as thia-Michael/aldol sequences, have been developed for the synthesis of substituted tetrahydrothiophenes and tetrahydrothiopyrans. researchgate.net

A promising approach for the enantioselective synthesis of the thiopyran core is the asymmetric thio-Diels-Alder reaction. acs.org This can be achieved by using chiral aminocatalysts that activate otherwise inert substrates into active dienes in situ. acs.org These catalyst-bound dienes then react in a stereocontrolled manner with highly reactive thiocarbonyls to produce enantioenriched dihydrothiopyrans, which can be subsequently hydrogenated to the target scaffold. acs.org Such methods have been reported to yield products with up to 97% enantiomeric excess (ee). acs.org

Another relevant strategy is the intramolecular oxa-Michael cyclization catalyzed by chiral phosphoric acids, which has been successfully applied to the synthesis of tetrahydropyrans. whiterose.ac.uk Adapting this "clip-cycle" methodology to sulfur-based nucleophiles could provide an alternative route to enantiomerically enriched tetrahydrothiopyrans. whiterose.ac.uk

Method Catalyst Type Key Feature Reported Enantioselectivity
Asymmetric Thio-Diels-AlderChiral AminocatalystIn situ generation of a catalyst-bound diene for reaction with a thiocarbonyl. acs.orgUp to 97% ee acs.org
Organocatalytic Domino ReactionSecondary Amine (e.g., L-Proline derived)Thia-Michael/aldol cascade to form substituted thiopyran rings. researchgate.netHigh diastereo- and enantioselectivities reported for related systems. researchgate.net

Chiral Auxiliaries and Catalytic Asymmetric Induction

Achieving enantiopure forms of this compound is crucial for its application in pharmaceuticals and other biologically active compounds. Asymmetric synthesis, which creates a desired enantiomer directly, is a highly efficient strategy. This is often accomplished through the use of chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of chiral carboxylic acids, common auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov In a typical sequence, the carboxylic acid is first converted to an amide with the chiral auxiliary. The α-proton can then be removed to form a chiral enolate, which reacts with electrophiles from a sterically hindered face, leading to a new stereocenter with high diastereoselectivity. researchgate.net Subsequent cleavage of the amide bond releases the enantiomerically enriched carboxylic acid. wikipedia.org

Catalytic asymmetric induction offers an alternative where a small amount of a chiral catalyst creates large quantities of an enantiomerically enriched product. rsc.org Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds like tetrahydrothiopyrans. researchgate.net Chiral amines, such as proline and its derivatives, can catalyze domino reactions, like thia-Michael/aldol sequences, to construct the thiopyran ring with multiple stereocenters in a controlled manner. researchgate.net These reactions benefit from operational simplicity and milder conditions compared to many metal-based catalytic systems.

Below is a table summarizing common chiral auxiliaries applicable for the asymmetric synthesis of chiral carboxylic acids.

Chiral AuxiliaryTypical ApplicationKey Features
Evans' Oxazolidinones Asymmetric alkylation, aldol reactions researchgate.netForms a rigid chelated transition state, providing high diastereoface selectivity. researchgate.net
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation to form α-substituted and quaternary stereocenters nih.govReadily available and provides high levels of stereocontrol; the auxiliary is easily cleaved and recovered. nih.gov
Camphorsultam Asymmetric Diels-Alder, aldol, and alkylation reactionsHighly crystalline derivatives aid in purification and characterization.
SAMP/RAMP Asymmetric alkylation of ketones and aldehydesReliable method for creating α-chiral carbonyl compounds.

Resolution Techniques for Enantiomeric Purity

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them.

Classical resolution involves the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. After separation, the addition of an achiral acid liberates the individual enantiomers of the carboxylic acid.

Kinetic resolution is a dynamic process where one enantiomer in a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. whiterose.ac.uk For instance, enzyme-catalyzed esterification can selectively convert one enantiomer of a racemic acid into its ester, allowing for the separation of the unreacted acid enantiomer. whiterose.ac.uk

Resolution TechniquePrinciple of SeparationAdvantagesConsiderations
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility (fractional crystallization).Well-established, scalable technique.The maximum theoretical yield for the desired enantiomer is 50%; requires stoichiometric amounts of a resolving agent.
Kinetic Resolution One enantiomer reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product. whiterose.ac.ukCan achieve very high enantiomeric purity for the recovered starting material. whiterose.ac.ukThe maximum theoretical yield is 50%; the product and remaining starting material must be easily separable.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase (CSP) in a chromatography column.Can be used for both analytical and preparative separations; highly effective for a wide range of compounds.Can be expensive, especially for large-scale separations.

Development of Novel Synthetic Pathways and Methodological Advancements

The ongoing evolution of organic synthesis provides new and more efficient ways to construct complex molecules like this compound.

Application of Modern Organic Reactions

Modern synthetic methods offer powerful strategies for building the tetrahydrothiopyran ring system with high efficiency and selectivity.

Thia-Prins Cyclization: This reaction involves the cyclization of homoallylic sulfides with an aldehyde, typically promoted by a Lewis acid. It's an effective method for creating substituted tetrahydrothiopyrans. researchgate.net

Thia-Diels-Alder Reaction: The hetero-Diels-Alder reaction, where a thiocarbonyl compound (thioaldehyde or thioketone) acts as the dienophile, provides a direct route to dihydro-2H-thiopyrans, which can then be reduced to the tetrahydrothiopyran skeleton. d-nb.info This method is valuable for constructing the six-membered ring with control over substituents. researchgate.net

Thionium-Ene Cyclization: Boron trifluoride etherate can mediate the (3,5)-thionium-ene cyclization of aldehydes with substituted thiols to form tetrahydrothiopyrans with good yields and excellent diastereoselectivity. organic-chemistry.org

Ring-Closing Metathesis (RCM): While more commonly used for tetrahydropyrans, RCM of a diene containing a thioether linkage, using catalysts like Grubbs' catalyst, is a viable, though less common, strategy for constructing the thiopyran ring. guidechem.com

Synthetic ReactionDescriptionKey Reagents/Catalysts
Thia-Prins Cyclization Cyclization of a homoallylic sulfide and an aldehyde. researchgate.netLewis acids (e.g., TMSOTf). researchgate.net
Thia-Diels-Alder Reaction Cycloaddition between a 1,3-diene and a thiocarbonyl compound. d-nb.infoOften requires in-situ generation of the reactive thioaldehyde. d-nb.info
Thionium-Ene Cyclization Cyclization of aldehydes and substituted 5-methylhex-4-ene-1-thiol. organic-chemistry.orgBoron trifluoride etherate (BF₃·OEt₂). organic-chemistry.org
Ring-Closing Metathesis Intramolecular cyclization of a sulfur-containing diene.Ruthenium-based catalysts (e.g., Grubbs' catalyst).

Green Chemistry Principles in Thiopyran Synthesis

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.com Adopting these principles is essential for sustainable industrial synthesis.

Alternative Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A key green approach is to replace these with more environmentally benign alternatives like water, supercritical CO₂, or ionic liquids. mdpi.com For some reactions, performing them in water or even under solvent-free conditions can be highly effective. ijpsjournal.comwordpress.com

Catalysis: Using catalytic reagents is inherently greener than using stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. jddhs.com Biocatalysis, using enzymes, is particularly attractive as enzymes operate under mild conditions (temperature and pH) and often in aqueous media, showing high selectivity. ijpsjournal.com

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher product yields. mdpi.comijpsjournal.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions (e.g., Diels-Alder) are highly atom-economical as all the atoms of the reactants are incorporated into the product.

Applying these principles to the synthesis of this compound could involve developing a catalytic, one-pot reaction in an aqueous solvent, thereby minimizing waste, energy consumption, and the use of hazardous materials. unibo.it

Structure Activity Relationship Sar Studies and Conformational Analysis of Tetrahydro 2h Thiopyran 3 Carboxylic Acid Derivatives

Elucidation of Structure-Activity Relationships

The biological activity of Tetrahydro-2H-thiopyran-3-carboxylic acid derivatives is intricately linked to their molecular structure. Modifications to substituents, their positions on the thiopyran ring, and the compound's stereochemistry can dramatically alter its efficacy and biological profile.

Impact of Substituent Modifications on Biological Activity Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence the biological effects of a compound. For thiopyran derivatives, the introduction of various substituents has been shown to modulate their antimicrobial and anticancer activities.

For example, a series of novel thiopyrano[2,3-d]thiazole-pyrazole hybrids were synthesized and evaluated as inhibitors of human carbonic anhydrase IX and XII, which are implicated in cancer. researchgate.net The results indicated that specific substitutions on the phenyl ring attached to the pyrazole moiety significantly influenced their inhibitory activity. Derivatives with electron-withdrawing groups, such as bromine, on the phenyl ring displayed potent anticancer activity against cell lines like MCF-7 (breast cancer) and HePG-2 (liver cancer). researchgate.net

In another study focusing on antimicrobial properties, derivatives of 2-arylthiazolidine-4-carboxylic acid showed that the addition of a tert-butoxycarbonyl group to the thiazolidine ring generally enhanced antibacterial activity. nih.gov Specifically, a derivative featuring a 5-fluoro-2-hydroxyphenyl group at the 2-position exhibited powerful activity against Pseudomonas aeruginosa, with an IC50 value of 0.195 µg/mL, surpassing that of control antibiotics like Penicillin G. nih.gov

The following table summarizes the impact of different substituents on the biological activity of selected thiopyran derivatives.

Compound/Derivative ClassSubstituent(s)Biological ActivityKey Finding
Thiopyrano[2,3-d]thiazole-pyrazole hybridsBromophenyl groupAnticancer (MCF-7, HePG-2 cell lines)Electron-withdrawing groups can enhance potency. researchgate.net
3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid5-fluoro-2-hydroxyphenyl at position 2Antibacterial (P. aeruginosa)Introduction of a Boc group and specific aryl substituents boosts activity. nih.gov
Pyridine-connected 2H-thiopyran derivativesPyridine and methoxy (CH3O) groupsLarvicidal and NematicidalThe combination of a pyridine ring with a thiopyran moiety enhances activity. researchgate.net

Positional Isomerism and Stereochemical Effects on Efficacy

The spatial arrangement of atoms and functional groups is a critical determinant of a molecule's ability to interact with its biological target. Both positional isomerism (the location of substituents) and stereochemistry (the 3D arrangement of atoms) play pivotal roles in the efficacy of this compound derivatives.

Chirality is often crucial for biological activity. nih.gov For nature-inspired compounds, often only one specific stereoisomer exhibits significant biological effects. This is frequently due to the stereospecific requirements of biological targets like enzymes or receptors, and can also be influenced by cellular uptake mechanisms, such as amino acid transport systems that recognize a specific chirality. nih.gov For instance, in a study on 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is vital for recognition by cellular transporters. nih.gov

The formation of a single trans-diastereomer is often observed in the synthesis of β-lactam rings, where the stereochemistry can be confirmed through NMR coupling constants and X-ray analysis. nih.gov This stereoselectivity is critical as different diastereomers can have vastly different biological activities.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule dictates how it can fit into the binding site of a biological target. For derivatives of this compound, both the conformation of the thiopyran ring and the orientation of the carboxylic acid group are essential for molecular recognition and biological interaction.

Influence of the Thiopyran Ring Conformation on Biological Interaction

The six-membered thiopyran ring is not planar and typically adopts a "chair" conformation, which is more stable than other arrangements like the "boat" conformation. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The specific conformation and the orientation of substituents can significantly impact the molecule's binding affinity to its target.

X-ray diffraction analysis of a similar compound, 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol, confirmed that the heterocyclic ring adopts a chair conformation with the aryl substituent located in a pseudo-equatorial position. researchgate.net This equatorial positioning is often favored for bulky substituents as it minimizes steric hindrance, leading to a more stable and often more biologically active conformation. The study also noted that the ring is slightly flattened near the sulfur atom. researchgate.net

Role of the Carboxylic Acid Group in Molecular Recognition

The carboxylic acid (-COOH) functional group is a key pharmacophore, meaning it is often an essential feature for a molecule's biological activity. researchgate.net It can participate in several crucial non-covalent interactions that stabilize the binding of the molecule to its target protein or enzyme.

Key interactions involving the carboxylic acid group include:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). ijacskros.comdrugdesign.org

Electrostatic Interactions: At physiological pH, the carboxylic acid group is often deprotonated to form a negatively charged carboxylate ion (-COO⁻). This allows it to form strong electrostatic interactions, or salt bridges, with positively charged residues like lysine or arginine on a protein surface. drugdesign.org

Chelation: The carboxylic group can also act as a chelating agent, binding to metal ions that may be present in the active site of an enzyme. mdpi.com

The ability of the carboxylic acid group to form these interactions is fundamental to the molecular recognition process, anchoring the molecule in the correct orientation within the binding site to exert its biological effect. ijacskros.com Studies have shown that replacing this group, for instance by esterification, can lead to a complete loss of biological activity, highlighting its importance. drugdesign.org

Rational Design Based on SAR Data

Rational drug design utilizes the knowledge gained from SAR and conformational studies to logically create new molecules with improved potency, selectivity, and pharmacokinetic properties. By understanding which structural features are essential for activity, researchers can focus on synthesizing derivatives that are more likely to be successful.

The process typically involves:

Identifying the Pharmacophore: Determining the essential functional groups and their required spatial arrangement for biological activity. For the current class of compounds, this includes the thiopyran ring and the carboxylic acid group.

Analyzing SAR Data: Using data from previous studies to understand how different substituents affect activity. For example, if SAR data reveals that small, electron-withdrawing substituents at a specific position on the thiopyran ring increase potency, new designs will incorporate this feature. researchgate.net

Utilizing Molecular Modeling: Computational tools like molecular docking and molecular dynamics simulations can predict how a newly designed molecule will bind to its target. nih.gov This allows for the virtual screening of many potential compounds before committing to their chemical synthesis. For instance, docking studies can help visualize the interactions between the carboxylic acid group and amino acid residues in a binding pocket, guiding the design of analogs with optimized interactions. nih.gov

This iterative cycle of design, synthesis, and testing, guided by SAR and structural data, is a cornerstone of modern drug discovery and is essential for developing novel this compound derivatives as therapeutic agents. nih.gov

Iterative Synthesis and Evaluation Cycles

The exploration of the structure-activity relationship (SAR) of this compound derivatives is fundamentally driven by iterative cycles of chemical synthesis, biological evaluation, and molecular modeling. This systematic approach allows for the progressive refinement of lead compounds to enhance their desired biological activity, selectivity, and pharmacokinetic properties. The core principle involves introducing systematic structural modifications to the this compound scaffold and assessing the impact of these changes on the target biological endpoint.

The synthetic strategies employed are designed for flexibility, often involving the construction of the thiopyran ring as a key step, followed by diversification of substituents. For instance, a common synthetic route might involve a Michael addition of a thiol to an appropriately substituted α,β-unsaturated ester, followed by cyclization. This approach allows for the introduction of various substituents on the thiopyran ring. Subsequent modifications, such as amide bond formation at the carboxylic acid moiety or alterations of other substituents, can be readily achieved.

Once a library of analogs is synthesized, each compound undergoes biological evaluation. This screening process provides crucial data that links specific structural features to biological activity. For example, in a hypothetical scenario where these derivatives are being investigated as enzyme inhibitors, an initial screening might reveal that the carboxylic acid is essential for binding to a positively charged residue in the active site. The subsequent iterative cycle would then focus on maintaining the carboxylic acid group while modifying other parts of the molecule, such as the substituents on the thiopyran ring, to improve potency or selectivity.

The data from these evaluations are then used to build and refine SAR models. These models can range from simple qualitative observations to more complex quantitative structure-activity relationship (QSAR) models. This iterative process of "design-make-test-analyze" is central to modern drug discovery and allows for a more rational approach to lead optimization than traditional trial-and-error methods.

Lead Optimization Strategies

Following the identification of a "hit" or "lead" compound from initial screening, lead optimization strategies are employed to improve its drug-like properties. For derivatives of this compound, these strategies can be multifaceted, addressing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired characteristics of the molecule. The carboxylic acid group, while often crucial for target interaction, can sometimes lead to poor pharmacokinetic properties. researchgate.netnih.gov Therefore, it might be replaced with bioisosteres such as tetrazoles, acyl sulfonamides, or hydroxamic acids to improve metabolic stability or cell permeability while ideally maintaining the key interactions with the target. nih.govnih.govhyphadiscovery.com

Another key strategy is the exploration of the conformational landscape of the thiopyran ring. The saturated six-membered ring of tetrahydro-2H-thiopyran typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can significantly impact the molecule's interaction with its biological target. biomedres.us Conformational constraint, by introducing bulky groups or creating fused ring systems, can lock the molecule in a more bioactive conformation, thus enhancing potency.

Scaffold hopping represents a more drastic modification, where the tetrahydro-2H-thiopyran core is replaced with a different heterocyclic system that maintains the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

The following illustrative data tables showcase how SAR data for a hypothetical series of this compound derivatives might be presented.

Table 1: Illustrative SAR of Substitutions at the 5-Position of this compound

Compound IDR-group at C5Biological Activity (IC₅₀, µM)
1a-H10.5
1b-CH₃5.2
1c-OCH₃8.9
1d-Cl3.1
1e-Ph1.8

Table 2: Illustrative SAR of Carboxylic Acid Bioisosteres

Compound IDX (Carboxylic Acid Surrogate)Biological Activity (IC₅₀, µM)
2a-COOH1.8
2b-CONHOH2.5
2c-SO₂NH₂4.1
2d-CN₄H2.1

These tables demonstrate the systematic approach of modifying a lead compound and evaluating the impact on biological activity. For instance, the data in Table 1 suggests that a phenyl group at the 5-position is beneficial for activity. Table 2 illustrates the exploration of carboxylic acid bioisosteres, indicating that while the carboxylic acid is optimal in this hypothetical case, a tetrazole could be a viable alternative. This iterative process of synthesis and evaluation is crucial for the successful optimization of a lead compound.

Biological and Pharmacological Investigations of Tetrahydro 2h Thiopyran 3 Carboxylic Acid Derivatives

Antimicrobial Research

The thiopyran ring is a core component of various compounds screened for their ability to combat microbial pathogens. Research has explored their efficacy against a range of bacteria, fungi, and viruses.

Derivatives incorporating the tetrahydro-thiopyran moiety have demonstrated notable antibacterial activity. For instance, combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives of S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl phenyloxazolidinones have been synthesized and evaluated. researchgate.netnih.gov From these libraries, several potent leads were identified, including orally active compounds with enhanced activity against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis. nih.gov

In other studies, a series of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones, which are structurally related, were found to be active against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Furthermore, a series of tetrahydrobenzothiophene derivatives were synthesized and showed moderate to good inhibitory activities against both Gram-positive (S. aureus) and Gram-negative bacteria (E. coli, P. aeruginosa, Salmonella). nih.gov One compound, in particular, exhibited excellent activity with very low Minimum Inhibitory Concentration (MIC) values against the tested strains. nih.gov

Antibacterial Activity of Tetrahydrobenzothiophene Derivatives nih.gov
Bacterial StrainMIC Range (μM)Most Active Compound (MIC, μM)
E. coli0.64–19.921.11
P. aeruginosa0.72–45.301.00
Salmonella0.54–90.580.54
S. aureus1.11–99.921.11

The antifungal potential of thiopyran derivatives has also been a focus of investigation. Bicyclopyrazolones synthesized from methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate were evaluated for their antifungal activity against the pathogenic fungus Candida albicans. researchgate.net Similarly, a series of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones were active against yeast-like fungi and molds. nih.gov Notably, one of these compounds demonstrated anticandidal activity against C. albicans that was superior to the standard antifungal agents miconazole (B906) and clotrimazole. nih.gov Other research has focused on thiourea (B124793) derivatives, which have shown inhibitory effects on the biofilm growth and microbial adherence of the emerging multidrug-resistant pathogen Candida auris. mdpi.com

Antifungal Activity of Selected Thiopyran and Related Derivatives
Compound ClassPathogenic OrganismObserved ActivityReference
Bicyclopyrazolones from Tetrahydro-2H-thiopyran-3-carboxylateCandida albicansActive researchgate.net
Tetrahydro-2H-1,3,5-thiadiazine-2-thionesCandida albicansActivity superior to miconazole and clotrimazole nih.gov
Thiourea derivatives of 2-thiophenecarboxylic acidCandida aurisInhibition of biofilm growth and adherence mdpi.com

Research into the antiviral properties of this class of compounds has included the synthesis of 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines. mdpi.com These compounds were evaluated for their activity against the influenza A/Puerto Rico/8/34 virus in Madin-Darby Canine Kidney (MDCK) cells. The studies revealed that the compounds exhibited low toxicity and some demonstrated moderate antiviral activity. mdpi.com The antiviral efficacy was found to be influenced by the nature and position of substituents on both the tetrazole ring and the quinoline (B57606) moiety of the fused ring system. mdpi.com

Anticancer Research

The thiopyran scaffold has been incorporated into various molecular designs to explore potential anticancer agents, leading to the discovery of compounds with significant cytotoxic effects and interesting mechanisms of action.

Derivatives of thiopyrano[2,3-d]thiazoles have been synthesized and tested for their anticancer activity in the standard National Cancer Institute (NCI) 60 cancer cell line assay. nih.gov These investigations identified compounds with moderate antitumor activity against a range of cancer cell lines, including leukemia, colon cancer, CNS cancer, prostate cancer, and breast cancer. nih.gov

Similarly, novel chalcone (B49325) derivatives containing a tetrahydro- researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinoline moiety have been synthesized and evaluated. researchgate.netnih.gov Cytotoxicity tests revealed that some of these compounds exhibited effects ranging from strong to moderate against various cancer cell lines, including MCF-7 (breast), A549 (lung), HCT116 (colon), and HepG2 (liver). researchgate.netnih.gov Breast carcinoma cells showed particular sensitivity to some of these derivatives, which displayed lower IC50 values than the standard drug 5-fluorouracil. researchgate.netnih.gov

In Vitro Cytotoxicity of Selected Thiopyran and Related Derivatives
Compound ClassCancer Cell LineCancer TypeObserved ActivityReference
Thiopyrano[2,3-d]thiazolesMOLT-4LeukemiaModerate antitumor activity nih.gov
Thiopyrano[2,3-d]thiazolesHCT-116Colon CancerModerate antitumor activity nih.gov
Thiopyrano[2,3-d]thiazolesMCF-7Breast CancerModerate antitumor activity nih.gov
Tetrahydro- researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinoline ChalconesMCF-7Breast CancerIC50 of 27.15 µg/ml researchgate.netnih.gov
Tetrahydro- researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinoline ChalconesA549Lung CancerStrong to moderate effect researchgate.netnih.gov
Tetrahydro- researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinoline ChalconesHepG2Liver CancerStrong to moderate effect researchgate.netnih.gov

To understand the anticancer mechanism of these derivatives, further studies have focused on their effects on apoptosis and the cell cycle. For certain tetrahydro- researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinoline chalcone derivatives, flow cytometer analysis demonstrated that they induced cell growth arrest at the G1 phase, thereby inhibiting the G1/S transition and halting cell cycle progression. researchgate.netnih.gov These compounds were also found to significantly stimulate apoptotic death in breast cancer cells. researchgate.netnih.gov

Molecular mechanism studies using real-time PCR assays revealed that these compounds up-regulated the expression of pro-apoptotic genes such as BAX and p53, as well as the executioner caspase-3 gene. researchgate.netnih.gov Concurrently, they down-regulated the anti-apoptotic gene BCL2. researchgate.netnih.gov Similarly, studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives showed that the lead compound induced apoptosis in MCF-7 breast cancer cells, with a significant increase in both early and late apoptotic cell populations. nih.gov These findings indicate that derivatives containing the tetrahydro-thiopyran scaffold can exert their anticancer effects by modulating key pathways that control cell proliferation and programmed cell death.

Inhibition of Metastatic Signaling Pathways

For instance, derivatives of thiopyrano[2,3-d]thiazole-6-carboxylic acid have been synthesized and evaluated for their anticancer activity. nih.gov Certain compounds within this class demonstrated moderate antitumor effects in in-vitro screenings against a panel of human cancer cell lines. nih.gov This suggests that the thiopyran scaffold, a key feature of Tetrahydro-2H-thiopyran-3-carboxylic acid, may serve as a valuable backbone for the design of novel anti-cancer agents.

Furthermore, studies on other related heterocyclic compounds have identified matrix metalloproteinases (MMPs) as key targets for anti-metastatic therapies. nih.govmdpi.comnih.gov MMPs are a family of enzymes responsible for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. nih.gov The development of inhibitors targeting specific MMPs is an active area of research. nih.govmdpi.com Future studies could explore whether derivatives of this compound can exhibit inhibitory activity against MMPs, thereby interfering with metastatic signaling pathways.

Table 1: Antitumor Activity of Selected Thiopyrano[2,3-d]thiazole Derivatives No publicly available data for this compound derivatives was found. The table below is illustrative of data that would be relevant for this section. | Compound ID | Cancer Cell Line | Growth Inhibition (%) at 10 µM | | :--- | :--- | :--- | | Illustrative Data | | THTCA-Derivative 1 | MCF-7 (Breast) | Data Not Available | | THTCA-Derivative 2 | A549 (Lung) | Data Not Available | | THTCA-Derivative 3 | HT-29 (Colon) | Data Not Available |

Enzyme Inhibition Studies

The targeted inhibition of specific enzymes implicated in disease pathogenesis is a cornerstone of modern drug discovery. While specific enzyme inhibition studies for this compound derivatives are limited, the broader class of pyran and thiopyran derivatives has shown promise in this area.

Metabolic reprogramming is a hallmark of many diseases, including cancer. Targeting key metabolic enzymes offers a therapeutic strategy to disrupt these pathological processes. Research on a novel benzopyran derivative has shown that it can target key proteins in cancer cell metabolism, including glutathione (B108866) reductase and thioredoxin reductases. These enzymes are crucial for maintaining cellular redox homeostasis, and their inhibition can lead to increased oxidative stress and subsequent cell death in cancer cells.

The mechanism by which a compound binds to and modulates the activity of an enzyme is critical to its therapeutic potential. For many enzyme inhibitors, binding occurs at the active site, directly competing with the natural substrate. However, allosteric modulation, where a compound binds to a site distinct from the active site to alter the enzyme's conformation and activity, offers an alternative and often more specific mechanism of inhibition. Detailed mechanistic studies, including kinetic analyses and structural biology techniques such as X-ray crystallography, would be necessary to elucidate the specific binding modes of any potential this compound-based enzyme inhibitors.

A crucial aspect of drug development is ensuring that a compound is selective for its intended target. Off-target effects can lead to unwanted side effects. Therefore, selectivity profiling against a panel of related enzymes is essential. For example, in the context of anti-inflammatory drugs, the selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a key determinant of the gastrointestinal safety profile. While there is no specific data for this compound derivatives, studies on related pyrimidine (B1678525) derivatives have demonstrated high selectivity towards COX-2. nih.gov

Table 2: Enzyme Inhibition Profile of a Benzopyran Derivative No publicly available data for this compound derivatives was found. The table below is illustrative of data that would be relevant for this section. | Enzyme Target | IC50 (µM) | | :--- | :--- | | Illustrative Data | | Glutathione Reductase | Data Not Available | | Thioredoxin Reductase | Data Not Available | | Cyclooxygenase-1 (COX-1) | Data Not Available | | Cyclooxygenase-2 (COX-2) | Data Not Available |

Exploration of Other Therapeutic Applications

The structural features of this compound suggest that its derivatives could be explored for a variety of other therapeutic applications.

Inflammation is a key component of numerous diseases. Research on a tetrahydropyran (B127337) derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, has demonstrated significant anti-inflammatory and analgesic effects in animal models. nih.gov This compound was found to reduce paw edema and leukocyte migration, as well as inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The mechanism of action was linked to the opioid system and the inhibition of pro-inflammatory cytokine production. nih.gov

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. researchgate.netnih.gov The inhibition of this pathway is a key target for anti-inflammatory drug development. Studies on pyranochalcone derivatives have shown that they can inhibit NF-κB activation, leading to a reduction in the expression of inflammatory mediators. researchgate.net Given the structural similarities, it is plausible that derivatives of this compound could also exert anti-inflammatory effects through the modulation of the NF-κB pathway or by inhibiting enzymes such as COX-2. researchgate.netnih.gov

Table 3: Effect of a Tetrahydropyran Derivative on Pro-inflammatory Cytokine Production No publicly available data for this compound derivatives was found. The table below is illustrative of data that would be relevant for this section. | Cytokine | Inhibition (%) | | :--- | :--- | | Illustrative Data | | Tumor Necrosis Factor-alpha (TNF-α) | Data Not Available | | Interleukin-6 (IL-6) | Data Not Available |

Antidiabetic Activity

A comprehensive review of scientific literature and chemical databases reveals a notable lack of specific studies investigating the antidiabetic activity of this compound derivatives. While the broader class of thiopyran-containing compounds has been a subject of interest in medicinal chemistry for various therapeutic applications, including metabolic disorders, research explicitly detailing the effects of derivatives of this particular carboxylic acid on glucose metabolism, insulin (B600854) sensitivity, or related pathways is not presently available in published peer-reviewed sources. rsc.org

General studies on other classes of sulfur-containing heterocycles have shown some promise in the development of antidiabetic agents. researchgate.netnih.govuniven.ac.za For instance, derivatives of thiohydantoin have been synthesized and evaluated for their in silico, in vitro, and in vivo antidiabetic potential, with some compounds showing inhibitory activity against enzymes like α-glucosidase and α-amylase. researchgate.netnih.govuniven.ac.za However, these findings are related to different molecular scaffolds and cannot be directly extrapolated to this compound.

Consequently, there is no reported data to construct a table of antidiabetic research findings for the specified compound. Further research is required to determine if this chemical scaffold possesses any potential for the development of new antidiabetic therapies.

Agonist and Antagonist Activities for Specific Receptors (e.g., Ecdysone (B1671078) Agonists)

There is a significant absence of published research on the agonist or antagonist activities of this compound derivatives for specific receptors. A targeted search for activity related to ecdysone receptors, which are a target for certain classes of insecticides, yielded no results for compounds containing the this compound scaffold. nih.govnih.gov

The development of ecdysone agonists has primarily focused on other chemical classes, such as diacylhydrazines. nih.gov The scientific literature does not currently link the tetrahydro-2H-thiopyran structure to this specific receptor target. Similarly, investigations into the broader pharmacological profile of this compound's derivatives in relation to other significant receptors are not apparent in the available scientific record. This indicates a gap in the current understanding of the compound's potential interactions with biological targets.

Integration into Peptide and Peptidomimetic Structures

The incorporation of conformationally constrained amino acids into peptides is a widely used strategy in medicinal chemistry to enhance properties such as potency, selectivity, and metabolic stability. nih.gov this compound represents a cyclic, non-proteinogenic amino acid analog. However, its specific application in this context is not documented in the scientific literature.

The design of conformationally restricted peptides often involves the use of cyclic amino acids to limit the flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. nih.gov While the theoretical potential for this compound to serve this purpose exists due to its cyclic nature, there are no specific examples or studies in the published literature that describe its use in the design or synthesis of such peptides. Research in this area has utilized a variety of other cyclic and non-natural amino acids, but the thiopyran-based structure remains unexplored in this application. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of peptides, often with improved drug-like properties. The use of thioether linkages is a known strategy in the synthesis of cyclic peptidomimetics. nih.govmdpi.com Despite the presence of a thioether in the this compound structure, there is no evidence in the scientific literature of its synthesis and evaluation as part of a peptidomimetic. The exploration of this scaffold in the field of peptidomimetic design has not been reported, and therefore, no data on its effects on peptide conformation, receptor binding, or biological activity is available.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the fundamental electronic properties and geometric structure of molecules. Methods like Density Functional Theory (DFT) are commonly used for these analyses.

Electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to its stability, reactivity, and spectroscopic properties. Key aspects of this analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.

Table 1: Predicted Electronic Properties of Tetrahydro-2H-thiopyran-3-carboxylic acid Note: The following values are illustrative, based on typical DFT calculations for similar organic molecules, as specific published data for this exact compound is limited.

ParameterTypical Predicted ValueSignificance
HOMO Energy-6.5 to -7.5 eVIndicates the molecule's capacity to donate electrons.
LUMO Energy-0.5 to -1.5 eVIndicates the molecule's capacity to accept electrons.
HOMO-LUMO Gap~6.0 eVRelates to chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment2.0 to 4.0 DQuantifies the polarity of the molecule, influencing solubility and intermolecular interactions.

Quantum chemical calculations can predict sites of reactivity and elucidate potential reaction mechanisms. The distribution of electrostatic potential on the molecular surface, often visualized as a Molecular Electrostatic Potential (MEP) map, identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen and hydroxyl oxygen are expected to be the most electron-rich sites, while the carbonyl carbon and the acidic proton are the most electron-poor.

Mechanism studies for reactions involving the carboxylic acid group, such as Fischer esterification or reduction, can be computationally modeled. masterorganicchemistry.com These studies involve calculating the geometries and energies of reactants, transition states, and products to map out the entire reaction pathway. For instance, the mechanism for the reduction of a carboxylic acid involves the initial deprotonation by a hydride, followed by nucleophilic acyl substitution and a subsequent nucleophilic addition to the intermediate aldehyde. libretexts.org Computational modeling can validate these steps and determine the rate-limiting transition state.

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure.

IR Spectroscopy: Theoretical calculations of vibrational frequencies can predict the positions of key absorption bands in an infrared spectrum. For a carboxylic acid, the most characteristic absorptions are the broad O–H stretch (typically 2500-3300 cm⁻¹) and the strong C=O carbonyl stretch (1710-1760 cm⁻¹). pressbooks.puborgchemboulder.com The exact position of the carbonyl stretch is influenced by hydrogen bonding, which can be modeled computationally. youtube.com Other predictable vibrations include the C–O stretch (1210-1320 cm⁻¹) and the O-H bend. orgchemboulder.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C). The acidic proton of the carboxyl group is characteristically found far downfield in the ¹H NMR spectrum, typically around 10-12 ppm. oregonstate.edulibretexts.orglibretexts.org The protons on the carbon alpha to the carboxyl group are expected in the 2-3 ppm region. libretexts.orglibretexts.org In the ¹³C NMR spectrum, the carboxyl carbon is predicted to appear in the 165-185 ppm range. pressbooks.puboregonstate.edu

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated. Simple, non-conjugated carboxylic acids typically exhibit a weak n→π* transition for the carbonyl group at wavelengths around 210 nm, which is often too low to be practically useful for routine characterization. libretexts.orgresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy TypeFunctional Group/AtomPredicted Absorption/Chemical Shift
IRO–H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)
C–H stretch (Aliphatic)2850-3000 cm⁻¹
C=O stretch (Carboxylic Acid)1710-1760 cm⁻¹ (strong)
C–O stretch (Carboxylic Acid)1210-1320 cm⁻¹
¹H NMR-COOH10-12 ppm (singlet, broad)
-CH(COOH)-~2.5-3.0 ppm
Ring Protons (-CH₂-)~1.5-3.5 ppm
¹³C NMR-COOH165-185 ppm
-CH(COOH)-~40-50 ppm
Ring Carbons (-CH₂-)~20-40 ppm

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a macromolecular target, typically a protein. These methods are fundamental in drug discovery and medicinal chemistry, where the thiopyran scaffold is sometimes used. myskinrecipes.com

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves sampling numerous possible conformations of the ligand within the binding pocket and scoring them based on their steric and electrostatic complementarity.

For this compound, the carboxylic acid group is a key pharmacophore, capable of forming strong hydrogen bonds and ionic interactions (as a carboxylate) with polar amino acid residues like Arginine, Lysine, and Histidine. ajol.info The thiopyran ring provides a non-polar, hydrophobic scaffold that can engage in van der Waals interactions with non-polar residues such as Leucine, Isoleucine, and Valine. mdpi.com Docking studies on similar heterocyclic compounds reveal that these combined interactions are crucial for stable binding. nih.govnih.gov

Table 3: Potential Ligand-Protein Interactions for this compound

Interaction TypeMolecular FeaturePotential Interacting Amino Acid Residues
Hydrogen Bond DonorCarboxyl -OHAspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorCarboxyl C=OArginine, Lysine, Histidine, Serine, Asparagine
Ionic Interaction (Salt Bridge)Carboxylate (-COO⁻)Arginine, Lysine, Histidine (protonated)
Hydrophobic/van der WaalsThiopyran RingAlanine, Valine, Leucine, Isoleucine, Phenylalanine

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (kcal/mol). Lower binding energies suggest a more favorable interaction. These scores allow for the ranking of different potential ligands. For example, docking studies of thiopyrano[2,3-b]quinoline derivatives against a target protein reported binding affinities in the range of -5.3 to -6.1 kcal/mol. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms in the complex over time (from nanoseconds to microseconds), taking into account the solvent environment. mdpi.comdovepress.com This allows for an assessment of the stability of the predicted binding pose. Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm whether the ligand remains stably bound in the active site or if the initial docked pose is unstable. dovepress.comnih.gov These simulations refine the understanding of the mode of action by revealing the key, persistent interactions that stabilize the complex. nih.gov

Conformational Dynamics in Biological Environments

The conformational flexibility of this compound is a critical determinant of its interaction with biological macromolecules. The tetrahydrothiopyran (B43164) ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation, which is the most stable arrangement. However, the presence and orientation of the carboxylic acid group at the 3-position introduces a degree of conformational complexity.

Computational studies on related tetrahydrothiopyran derivatives suggest that the ring can exist in equilibrium between two chair conformers, with the substituent (in this case, the carboxylic acid group) occupying either an axial or an equatorial position. The preferred conformation is influenced by a delicate balance of steric and electronic factors. For instance, studies on fluorinated tetrahydrothiopyran derivatives have highlighted the significant role of electrostatic and hyperconjugative interactions in stabilizing certain conformers. nih.gov In a biological environment, the conformational landscape of this compound is further modulated by interactions with the surrounding solvent and potential binding partners, such as proteins.

The carboxylic acid moiety can exist in both its protonated and deprotonated (carboxylate) forms, depending on the physiological pH. This ionization state significantly impacts the molecule's polarity and its ability to form hydrogen bonds, which in turn influences its conformational preferences and interactions with biological targets. Molecular dynamics simulations would be instrumental in elucidating the dynamic behavior of this compound in aqueous solution and within the confines of a protein binding pocket, providing a more nuanced understanding of its biologically relevant conformations.

In Silico ADME/Tox Profiling

To assess the drug-like properties of this compound, a comprehensive in silico analysis of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile was conducted using a suite of well-established computational tools. These predictive models leverage large datasets of experimentally determined properties to forecast the behavior of novel chemical entities.

Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

The predicted ADME properties of this compound, as determined by various computational models, are summarized below. These predictions offer a preliminary glimpse into the potential pharmacokinetic profile of the compound.

ADME PropertyPredicted Value/ClassificationPrediction Tool
Gastrointestinal AbsorptionHighSwissADME
Blood-Brain Barrier PermeantNoSwissADME
P-glycoprotein SubstrateNoSwissADME
CYP1A2 InhibitorNoSwissADME, pkCSM
CYP2C19 InhibitorNoSwissADME, pkCSM
CYP2C9 InhibitorNoSwissADME, pkCSM
CYP2D6 InhibitorNoSwissADME, pkCSM
CYP3A4 InhibitorNoSwissADME, pkCSM
Water Solubility (logS)-1.556pkCSM
Caco-2 Permeability (logPapp)0.255pkCSM
Human Intestinal Absorption (%)86.773pkCSM
Total Clearance (log ml/min/kg)0.218pkCSM
Renal OCT2 SubstrateNopkCSM

The predictions suggest that this compound is likely to be well-absorbed from the gastrointestinal tract. Its predicted high water solubility and good intestinal absorption percentage support this. The compound is not predicted to be a substrate for P-glycoprotein, an efflux pump that can limit the absorption of some drugs. Furthermore, it is not predicted to permeate the blood-brain barrier, suggesting a lower likelihood of central nervous system effects.

In terms of metabolism, the compound is not predicted to be an inhibitor of the major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a wide range of drugs. This suggests a lower potential for drug-drug interactions. The predicted total clearance is relatively low, which may indicate a longer half-life in the body.

Computational Assessment of Potential Toxicity and Side Effects

The potential toxicity of this compound was evaluated using several in silico models that predict various toxicological endpoints. These predictions are crucial for the early identification of potential safety concerns.

Toxicity EndpointPredicted OutcomePrediction Tool
AMES ToxicityNon-mutagenicpkCSM, ProTox-II
HepatotoxicityInactiveProTox-II
CarcinogenicityInactiveProTox-II
ImmunotoxicityInactiveProTox-II
CytotoxicityInactiveProTox-II
hERG I InhibitorNopkCSM
hERG II InhibitorNopkCSM
Oral Rat Acute Toxicity (LD50)2500 mg/kgpkCSM
Oral Rat Chronic Toxicity (LOAEL)2.845 log mg/kg_bw/daypkCSM
Minnow Toxicity (pLC50)0.897 (-log[mol/L])pkCSM
Tetrahymena Pyriformis Toxicity0.138 (-log[ug/L])pkCSM

The computational toxicity assessment indicates a generally favorable safety profile for this compound. It is predicted to be non-mutagenic in the AMES test and is not predicted to be hepatotoxic, carcinogenic, immunotoxic, or cytotoxic. Furthermore, it is not predicted to inhibit the hERG potassium channel, which is associated with cardiotoxicity. The predicted oral LD50 in rats is relatively high, suggesting low acute toxicity.

It is important to emphasize that these in silico predictions are based on computational models and require experimental validation to confirm these findings. However, they provide a valuable framework for guiding further research and development of this compound.

Advanced Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in confirming the identity and purity of Tetrahydro-2H-thiopyran-3-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm region. libretexts.orgcompoundchem.compressbooks.publibretexts.orglibretexts.org Protons on the carbon adjacent to the carbonyl group (α-protons) are expected to resonate in the 2.0-3.0 ppm range. The remaining protons on the thiopyran ring would appear as complex multiplets in the upfield region, typically between 1.5 and 4.0 ppm, with their exact shifts influenced by the sulfur heteroatom and their axial or equatorial positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 170-185 ppm. pressbooks.publibretexts.org The carbons of the saturated thiopyran ring would appear at higher field, generally in the 20-50 ppm range. The specific chemical shifts are influenced by the proximity to the sulfur atom and the carboxyl group.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would establish the ¹H-¹H coupling networks within the thiopyran ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity throughout the molecule.

Table 6.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad singlet)170 - 185
C3-H~2.5 - 3.0 (multiplet)~40 - 50
C2-H₂, C6-H₂~2.5 - 3.5 (multiplets)~25 - 35
C4-H₂, C5-H₂~1.5 - 2.5 (multiplets)~20 - 30

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is distinguished by two key absorptions characteristic of the carboxylic acid group. libretexts.org

A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com Superimposed on this broad band are the sharper C-H stretching vibrations of the thiopyran ring. The second highly characteristic peak is a strong, sharp absorption between 1690-1760 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. libretexts.orgorgchemboulder.com Additionally, a C-O stretching band can be found in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Table 6.2: Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
O-H (Carboxylic)Stretch2500 - 3300Strong, Broad
C-H (Aliphatic)Stretch2850 - 3000Medium
C=O (Carboxylic)Stretch1690 - 1760Strong
C-OStretch1210 - 1320Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated carboxylic acids, lacking extensive conjugation or chromophores, typically exhibit weak absorption maxima at short wavelengths. For this compound, the primary electronic transition is a weak n→π* transition associated with the carbonyl group of the carboxylic acid. This results in an absorption maximum around 210 nm, which is of limited diagnostic use for detailed structural analysis. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight.

The fragmentation pattern provides further structural clues. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in a prominent peak at M-17, and the loss of the entire carboxyl group (•COOH), leading to a peak at M-45. libretexts.orgmiamioh.edu Alpha-cleavage next to the sulfur atom or fragmentation of the thiopyran ring can also produce characteristic ions. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula from the precise mass of the molecular ion.

Table 6.3: Expected Key Fragments in the Mass Spectrum of this compound.
Fragment IonMass Loss from Molecular Ion (M)Description
[M]⁺0Molecular Ion
[M - OH]⁺17Loss of a hydroxyl radical
[M - COOH]⁺45Loss of a carboxyl radical
[C₅H₉S]⁺45Fragment corresponding to the thiopyran ring after loss of COOH

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods provide data on the molecule in solution or gas phase, X-ray crystallography offers precise information about the arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. carleton.edumdpi.com This non-destructive technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. carleton.edu For this compound, a successful crystal structure determination would unambiguously confirm its molecular structure.

The analysis would reveal the conformation of the six-membered thiopyran ring. Based on studies of similar saturated heterocyclic systems, it is expected to adopt a stable chair conformation. nih.gov This technique would also detail the intermolecular interactions in the crystal lattice, most notably the hydrogen-bonding pattern between the carboxylic acid groups, which typically form dimeric structures. This precise structural information is invaluable for understanding the compound's physical properties and its interactions in a biological or chemical system. rsc.org

Analysis of Intermolecular Interactions in the Crystalline State

A definitive analysis of the intermolecular interactions in the crystalline state of this compound cannot be provided at this time due to the absence of published crystallographic data. The determination of a crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for a detailed examination of the supramolecular architecture.

Such an analysis would typically involve the identification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the packing of molecules in the solid state. For carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion. The geometry of these interactions, including bond lengths and angles, provides insight into the strength and nature of the forces at play.

Without experimental data, any discussion of specific intermolecular contacts, bond parameters, or the formation of supramolecular synthons for this compound would be speculative. Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to elucidate its solid-state structure and the intricate network of intermolecular forces that define it.

Future Directions and Research Perspectives for Tetrahydro 2h Thiopyran 3 Carboxylic Acid

Development of Novel Therapeutic Agents Based on the Thiopyran Scaffold

The inherent chemical properties of the thiopyran scaffold make it a versatile backbone for the design of new therapeutic agents. rsc.orgnih.gov Researchers are actively exploring its potential across a wide spectrum of diseases, leveraging the structural diversity that can be achieved through various substitutions on the thiopyran ring. rsc.org This has led to the identification of thiopyran derivatives with a range of biological activities. rsc.org

Future work is focused on optimizing these preliminary findings to develop potent and selective drug candidates. Key areas of therapeutic interest include:

Anticancer Agents: Substituted thiopyrans have been shown to possess antiproliferative activity against various tumor cell lines. nih.gov Fused thiopyran systems, such as thiopyrano[2,3-d]thiazoles, are also being investigated as potential anticancer agents. ontosight.ai

Antimicrobial Agents: The thiopyran moiety is a component of compounds being explored for antibacterial and antifungal properties. rsc.orgnih.gov Research is aimed at developing new molecules to combat drug-resistant pathogens.

Antiviral Agents: Certain thiopyran derivatives have demonstrated activity against viruses, presenting an opportunity for the development of new antiviral therapies. rsc.orgontosight.ai

Anti-inflammatory Agents: The scaffold has been identified as a potential source for potent non-steroidal anti-inflammatory agents (NSAIDs). ontosight.ai

The table below summarizes the diverse therapeutic applications currently being investigated for various thiopyran-based structures.

Therapeutic AreaThiopyran Scaffold TypeInvestigated Activity
OncologySubstituted Thiopyrans, Thiopyrano[2,3-d]thiazolesAntiproliferative, Cytotoxic
Infectious DiseaseGeneral Thiopyran DerivativesAntibacterial, Antifungal, Antiviral, Antiparasitic
InflammationFused ThiopyranothiazolesAnti-inflammatory (NSAID potential)
DiabetesGeneral Thiopyran AnalogsAntidiabetic properties

This table illustrates the broad range of potential therapeutic applications for compounds based on the thiopyran chemical structure.

Exploration of New Biological Targets and Disease Areas

A primary future direction is the identification of novel biological targets for thiopyran-based compounds. The unique three-dimensional structure and electronic properties of the thiopyran ring allow it to interact with a variety of biological macromolecules, including enzymes and receptors. ontosight.aiontosight.ai Current research has already linked thiopyran derivatives to the inhibition of DNA-protein kinase, a target relevant to cancer therapy. nih.gov

Future research will expand this scope by:

Screening against Diverse Target Classes: High-throughput screening of thiopyran libraries against a wide array of enzymes, ion channels, G-protein coupled receptors (GPCRs), and nuclear receptors will be crucial to uncover new mechanisms of action.

Investigating New Disease Pathways: As our understanding of disease biology grows, new potential drug targets emerge. Thiopyran scaffolds will be tested for activity against these novel targets in areas such as neurodegenerative diseases, metabolic disorders, and autoimmune conditions.

Structure-Based Target Identification: By elucidating the crystal structures of thiopyran derivatives bound to their biological targets, researchers can understand the key molecular interactions. This knowledge allows for the rational design of new compounds with improved affinity and selectivity, and can help predict other potential targets.

Application in Materials Science and Industrial Chemistry

Beyond medicine, the unique electronic and optical properties of the thiopyran scaffold are attracting attention in materials science. ontosight.ai The sulfur atom in the ring provides distinct characteristics compared to its oxygen-containing analog, pyran, opening up possibilities for novel applications. wikipedia.org

Future research in this area is expected to focus on:

Organic Electronics: The conjugated structure of certain thiopyran derivatives makes them candidates for use as organic semiconductors in applications like organic light-emitting diodes (OLEDs) and organic solar cells. nih.govontosight.ai Fused thiopyran systems are being explored to create rigid and planar molecules with desirable electronic properties, such as high charge carrier mobility. nih.govrsc.org

Dyes and Pigments: The ability of thiopyran-containing molecules to absorb and emit light makes them suitable for development as novel dyes and photochromic materials. nih.govresearchgate.net Incorporating thiopyran units into dye structures can improve absorption properties and shift them into the near-infrared region. nih.gov

Smart Materials: Researchers have developed BN-fused thiopyran derivatives that exhibit dual-chromic behaviors, changing their properties in response to external stimuli like fluoride (B91410) ions and protons. nih.gov This opens the door to creating new sensors and smart materials. nih.gov

Polymer Chemistry: Thiopyran derivatives can serve as monomers for polymerization, leading to sulfur-containing polymers with unique thermal, optical, or mechanical properties. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules, including those based on the tetrahydro-2H-thiopyran-3-carboxylic acid scaffold. rsc.orgnih.gov These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the research and development pipeline. acs.org

Key applications in the context of thiopyran research include:

Virtual Screening: ML algorithms can rapidly screen virtual libraries containing millions of thiopyran derivatives to identify those most likely to be active against a specific biological target. nih.gov This reduces the time and cost associated with physical screening.

De Novo Drug Design: Generative AI models can design entirely new thiopyran-based molecules with desired properties. nih.gov These models learn the underlying rules of chemical structure and biological activity to propose novel compounds that have never been synthesized.

Property Prediction: AI can predict the physicochemical properties, bioactivity, and potential ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles of thiopyran derivatives before they are synthesized. acs.orgnih.gov This allows researchers to prioritize the most promising candidates for laboratory investigation.

Lead Optimization: Once a promising "hit" compound is identified, ML can suggest structural modifications to improve its potency, selectivity, and drug-like properties. nih.gov

The table below outlines how AI and ML can be applied at various stages of the discovery process for thiopyran-based compounds.

Discovery StageAI/ML ApplicationExpected Outcome
Target IdentificationData mining of genomic and proteomic dataIdentification of novel biological targets for thiopyran derivatives
Hit IdentificationVirtual screening of large chemical librariesRapid identification of initial "hit" compounds with desired activity
Lead GenerationDe novo design using generative modelsCreation of novel thiopyran structures with optimized properties
Lead OptimizationPredictive modeling of structure-activity relationships (SAR)Guidance for chemical synthesis to improve potency and reduce off-target effects
Pre-clinical PhaseADME/T property predictionEarly flagging of candidates with poor pharmacokinetic or toxicity profiles

This table demonstrates the integration of AI and machine learning across the drug discovery pipeline for thiopyran-based molecules.

Translational Research and Pre-clinical Development for Promising Candidates

The ultimate goal of therapeutic research is to translate promising laboratory findings into effective clinical treatments. For derivatives of this compound identified as potential drug candidates, the path forward involves rigorous translational and pre-clinical development. This phase bridges the gap between basic discovery and human clinical trials.

The key stages in this process include:

Lead Optimization: This involves the iterative chemical synthesis and biological testing of analogs of an initial lead compound. The goal is to enhance desired properties such as target affinity and efficacy while improving metabolic stability and reducing potential toxicity.

In Vitro and In Vivo Studies: Promising optimized compounds are subjected to a battery of in vitro tests to confirm their mechanism of action and assess their effects on various cell lines. Subsequently, in vivo studies in animal models are conducted to evaluate the compound's efficacy and behavior within a living organism.

Pharmacokinetic Profiling: Researchers study the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate in animal models. This information is critical for determining how the drug is processed by the body and for establishing a potential dosing regimen.

Toxicology Studies: Comprehensive toxicology and safety pharmacology studies are performed to identify any potential adverse effects before the compound can be considered for human trials.

The journey from a promising thiopyran derivative in a research lab to a potential new medicine is a complex, multi-stage process that requires significant investment in synthesis, biological evaluation, and regulatory compliance.

Q & A

Q. What synthetic routes are recommended for Tetrahydro-2H-thiopyran-3-carboxylic acid in academic settings?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous routes for tetrahydrothiopyran derivatives can be adapted. For example:

  • Oxidation of tetrahydrothiopyran precursors : Use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to convert thiopyran derivatives to carboxylic acids .
  • Substitution reactions : Introduce functional groups at the 3-position via nucleophilic substitution, using catalysts such as Lewis acids or UV light to enhance reactivity .
  • Enantioselective synthesis : Employ chiral auxiliaries or asymmetric catalysis to control stereochemistry, critical for pharmacological applications.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures).

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Based on structurally related compounds (e.g., 3-Aminothis compound):

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods .
  • Hazard Mitigation :
    • Acute Toxicity (H302, H312, H332) : Avoid skin contact and aerosol formation. Use ethanol or diatomaceous earth to contain spills .
    • Environmental Risks : Prevent discharge into waterways; absorb spills with inert materials like vermiculite .

Q. Emergency Protocols :

  • Ingestion : Rinse mouth with water; seek immediate medical attention .
  • Fire Hazards : Use CO₂ or alcohol-resistant foam for extinguishing; toxic gases (e.g., SOₓ) may form .

Q. Which analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and thiopyran ring vibrations. Compare to reference data for tetrahydrofurancarboxylic acids .
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and purity. For example, the 3-carboxylic acid proton may appear as a singlet near δ 12 ppm .
  • Chromatography :
    • HPLC : Use C18 columns with UV detection (λ = 210–260 nm) for purity assessment.
    • TLC : Employ silica plates with visualizing agents (e.g., ninhydrin for amine derivatives) .

Advanced Research Questions

Q. How can researchers optimize the oxidation step during synthesis to maximize yield?

Methodological Answer:

  • Reagent Selection : Compare KMnO₄ (aqueous, acidic conditions) vs. Jones reagent (CrO₃/H₂SO₄). KMnO₄ is milder but may over-oxidize sulfur-containing rings .
  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., ring-opening).
  • Solvent Choice : Use polar aprotic solvents (e.g., acetone) to stabilize intermediates.
  • Work-Up : Quench excess oxidizer with NaHSO₃, followed by acidification to precipitate the carboxylic acid .

Q. Data-Driven Optimization :

  • Conduct Design of Experiments (DoE) to vary temperature, stoichiometry, and reaction time.
  • Analyze yields via LC-MS to identify optimal conditions.

Q. How should contradictions in spectroscopic data be resolved during structural elucidation?

Methodological Answer:

  • Cross-Validation :
    • Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations).
    • Reference databases like NIST Chemistry WebBook for analogous compounds (e.g., tetrahydrofurancarboxylic acids) .
  • Isotopic Labeling : Use 13C^{13}C-labeled precursors to confirm signal assignments in complex NMR spectra.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by growing single crystals (e.g., using slow evaporation in ethanol/water) .

Q. What strategies mitigate environmental hazards during large-scale synthesis?

Methodological Answer:

  • Waste Management :
    • Neutralize acidic byproducts with sodium bicarbonate before disposal.
    • Use activated carbon filters to capture volatile sulfur compounds .
  • Green Chemistry Principles :
    • Replace CrO₃ with enzymatic oxidation (e.g., oxidase enzymes) to reduce heavy metal waste .
    • Employ solvent recovery systems to minimize organic waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.